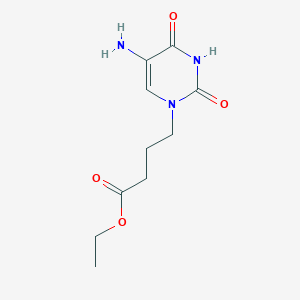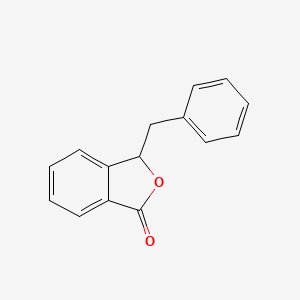
3-Benzylphthalide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Benzylphthalide is an organic compound with the molecular formula C15H12O2. It is a derivative of phthalide, characterized by the presence of a benzyl group attached to the third carbon of the phthalide ring. This compound is known for its diverse biological activities and has been the subject of extensive research in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzylphthalide typically involves the condensation of phthalide with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. Another method involves the use of tetrakis(dimethylamino)ethylene (TDAE) strategy, where substituted benzyl chlorides react with methyl 2-formylbenzoate to yield the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Benzylphthalide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the benzyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Friedel-Crafts acylation and alkylation reactions are typical, using catalysts like aluminum chloride (AlCl3).
Major Products Formed: The major products formed from these reactions include various substituted phthalides, carboxylic acids, and alcohol derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
3-Benzylphthalide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and natural products.
Mécanisme D'action
The mechanism of action of 3-Benzylphthalide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes. In the context of neurodegenerative diseases, it acts by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine, thereby enhancing neurotransmission .
Comparaison Avec Des Composés Similaires
- 3-Benzylidenephthalide
- 3-Benzylphthalidylamino acids
- 3-Benzyl-7-methoxyphthalides
Comparison: 3-Benzylphthalide is unique due to its specific benzyl substitution at the third carbon, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits higher antimicrobial activity and potential therapeutic effects in neurodegenerative diseases .
Propriétés
Numéro CAS |
7011-98-5 |
|---|---|
Formule moléculaire |
C15H12O2 |
Poids moléculaire |
224.25 g/mol |
Nom IUPAC |
3-benzyl-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C15H12O2/c16-15-13-9-5-4-8-12(13)14(17-15)10-11-6-2-1-3-7-11/h1-9,14H,10H2 |
Clé InChI |
VQXCRJICWWMTJH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC2C3=CC=CC=C3C(=O)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


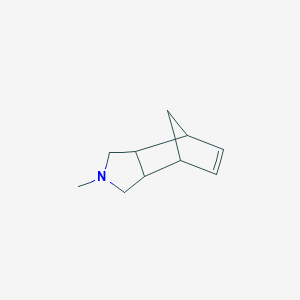
![Methyl 9-[4-(1-hydroxyethyl)-1-methylcyclohexa-2,4-dien-1-yl]nonanoate](/img/structure/B14735827.png)

![[4-(2-Methoxy-2-oxoethoxy)phenyl]arsonic acid](/img/structure/B14735830.png)
![Naphthalene, 1-[(phenylmethyl)thio]-](/img/structure/B14735846.png)
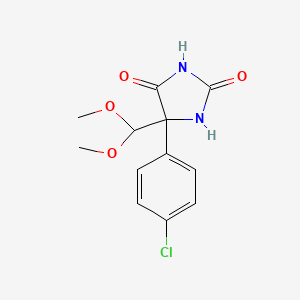



![Butyl 2-{[(2-butoxy-2-oxoethoxy)acetyl]oxy}propanoate](/img/structure/B14735877.png)

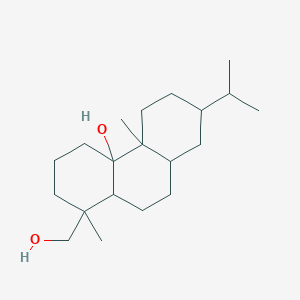
![Methyl 3-[4-[(bis(2-hydroxyethyl)amino)methyl]phenyl]propanoate](/img/structure/B14735888.png)
